molecular formula C21H24N6O3 B2655591 1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-07-2

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2655591
CAS No.: 1014031-07-2
M. Wt: 408.462
InChI Key: HDZYKHCKPGLZKB-UHFFFAOYSA-N
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Description

Introduction to Purine-Based Therapeutic Agents in Modern Drug Discovery

Purine derivatives have long been integral to pharmacology due to their diverse biological activities, ranging from bronchodilation to neuromodulation. The purine core, a bicyclic structure comprising fused pyrimidine and imidazole rings, serves as a versatile platform for chemical modifications that optimize receptor affinity, selectivity, and metabolic stability.

Historical Evolution of Xanthine Derivatives in Medicinal Chemistry

The medicinal use of xanthine alkaloids dates to ancient civilizations, where natural sources like tea (Camellia sinensis) and cocoa (Theobroma cacao) were consumed for their stimulant and diuretic effects. The isolation of caffeine (1,3,7-trimethylxanthine) in 1819 by Friedlieb Runge marked the first systematic study of xanthines. Subsequent discoveries, such as theophylline (1,3-dimethylxanthine) in 1888 and theobromine (3,7-dimethylxanthine), revealed structural variations critical to their pharmacological profiles.

Structural and Functional Milestones in Xanthine Derivatives

Early xanthines were limited by nonselective adenosine receptor antagonism and phosphodiesterase inhibition, leading to side effects like tachycardia and gastrointestinal irritation. The mid-20th century saw efforts to mitigate these issues through targeted substitutions:

  • Caffeine : Retained the 1,3,7-trimethyl configuration, favoring central nervous system stimulation.
  • Theophylline : Introduced a 1,3-dimethyl pattern, enhancing bronchodilatory effects via adenosine A~2A~ receptor antagonism.
  • Pentoxifylline : A 3,7-dimethyl-1-(5-oxohexyl) derivative developed to improve peripheral vasodilation.

Table 1: Key Xanthine Derivatives and Their Structural Modifications

Compound R~1~ R~3~ R~7~ R~8~ Primary Therapeutic Use
Xanthine H H H H Purine metabolism intermediate
Caffeine CH~3~ CH~3~ CH~3~ H CNS stimulation, alertness
Theophylline CH~3~ CH~3~ H H Asthma, COPD bronchodilation
IBMX CH~3~ C~4~H~9~ H H Phosphodiesterase inhibition
Target Compound* Benzyl CH~3~ 2-Methoxyethyl 3,5-Dimethylpyrazolyl Adenosine receptor modulation

*1-Benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

The shift toward synthetic xanthines in the late 20th century emphasized selectivity for adenosine receptor subtypes (A~1~, A~2A~, A~2B~, A~3~), driven by crystallographic studies revealing ligand-binding pockets. For instance, the A~2A~ receptor’s extracellular loop conformation was found to favor bulkier substituents at the 8-position, a discovery exploited in the design of 8-cyclopentyltheophylline for A~1~ selectivity.

Rationale for Structural Hybridization in Adenosine Receptor-Targeted Compounds

The hybrid structure of this compound reflects a multi-faceted approach to optimizing receptor interaction and pharmacokinetics.

Adenosine Receptor Subtype Selectivity

Adenosine receptors regulate diverse physiological processes, necessitating ligands with subtype specificity. The A~2A~ receptor, implicated in immunosuppression and neuroprotection, requires ligands with:

  • Hydrophobic interactions : The 8-(3,5-dimethylpyrazol-1-yl) group introduces a planar, aromatic moiety that occupies a hydrophobic subpocket near transmembrane helix 6 (TM6).
  • Hydrogen-bonding capacity : The 2-methoxyethyl chain at N~7~ may form water-mediated hydrogen bonds with Ser277 and His278 residues in the A~2A~ receptor’s extracellular loop.

Table 2: Structural Components and Their Putative Roles in Receptor Binding

Component Position Role in Binding Receptor Interaction
Benzyl group N~1~ Enhances lipophilicity, membrane permeation π-Stacking with Phe168 in TM5
3,5-Dimethylpyrazol-1-yl C~8~ Occupies hydrophobic pocket Van der Waals contacts with Ile274
2-Methoxyethyl N~7~ Solubility modifier, H-bond acceptor Interaction with Ser277/His278
Methyl group N~3~ Prevents demethylation metabolism Shields purine core from CYP450 oxidation
Mitigating Metabolic Instability

Early xanthines like theophylline suffered from rapid hepatic metabolism via cytochrome P450 1A2 (CYP1A2), necessitating frequent dosing. The 3-methyl and 7-(2-methoxyethyl) groups in the target compound are designed to:

  • Block N-demethylation at N~3~, a common metabolic pathway for xanthines.
  • Introduce an ethylene glycol chain at N~7~ to slow glucuronidation, extending half-life.
Synergistic Effects of Hybridization

The integration of a pyrazole ring at C~8~ and a benzyl group at N~1~ merges features from non-xanthine pharmacophores:

  • Pyrazole moiety : Found in COX-2 inhibitors, contributes to anti-inflammatory effects via prostaglandin modulation.
  • Benzyl group : Common in kinase inhibitors, enhances affinity for hydrophobic binding pockets.

This dual-pathway targeting aligns with contemporary strategies in polypharmacology, where multi-target ligands address complex diseases like cancer and autoimmune disorders.

Properties

IUPAC Name

1-benzyl-8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14-12-15(2)27(23-14)20-22-18-17(25(20)10-11-30-4)19(28)26(21(29)24(18)3)13-16-8-6-5-7-9-16/h5-9,12H,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZYKHCKPGLZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and autophagy modulation.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N6O2C_{22}H_{26}N_{6}O_{2} with a molecular weight of approximately 406.49 g/mol. The structure comprises a purine core substituted with a benzyl group, a pyrazole moiety, and a methoxyethyl group.

PropertyValue
Molecular FormulaC22H26N6O2
Molecular Weight406.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzymatic pathways associated with cell proliferation and survival. The specific mechanisms include:

  • Inhibition of mTORC1 : Studies have shown that related compounds can disrupt mTORC1 signaling, leading to altered autophagic processes and potential antiproliferative effects in cancer cells .
  • Autophagy Modulation : The compound may act as an autophagy modulator by affecting the flux of autophagic processes under nutrient-deprived conditions. This modulation can lead to increased cellular stress in cancer cells, making them more susceptible to treatment .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : Compounds related to this structure demonstrated submicromolar antiproliferative activity and good metabolic stability. They were observed to reduce mTORC1 activity and induce autophagy under basal conditions .

Case Studies

A notable case study involved the testing of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (structurally similar to the compound ). These compounds showed:

  • Submicromolar Activity : Effective against MIA PaCa-2 pancreatic cancer cells.
  • Autophagy Dynamics : Increased basal autophagy while impairing autophagic flux during nutrient starvation conditions .

Comparative Analysis

The biological activity of 1-benzyl derivatives can be compared with other purine derivatives to understand their unique properties better:

Compound NameActivity TypeReference
1-benzyl-8-(3,5-dimethylpyrazol-4-yl)benzamideAntiproliferative
6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidinKinase inhibition
TAK-733Kinase inhibition (MEK/ERK)

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione (hereafter Compound A ), a closely related analog .

Property Target Compound Compound A
Molecular Formula C₂₁H₂₄N₆O₃ C₁₅H₁₈N₆O₂
Molecular Weight (g/mol) 408.46 (calculated) 314.34
Substituents N1: Benzyl; N7: 2-Methoxyethyl N7: 2-Methylallyl; N1: Unsubstituted
Predicted logP ~1.8 (moderate lipophilicity) ~2.3 (higher lipophilicity)
Solubility (aq.) Improved due to methoxyethyl chain Lower (hydrophobic methylallyl)

Key Observations :

  • The benzyl group in the target compound increases molecular weight and lipophilicity compared to Compound A’s unsubstituted N1 position.
  • The 2-methoxyethyl chain at N7 enhances aqueous solubility relative to Compound A’s hydrophobic 2-methylallyl group.

Computational Similarity Analysis

Using Tanimoto coefficient-based fingerprinting (a method validated for molecular similarity assessment ), the target compound and Compound A share ~65–70% structural similarity. Differences arise primarily from the N1 and N7 substituents, which alter:

  • Hydrogen-bonding capacity : The methoxyethyl group may form stronger hydrogen bonds than the methylallyl chain.

Pharmacokinetic Predictions

Parameter Target Compound Compound A
Absorption (Caco-2) Moderate (logP ~1.8) Low (logP ~2.3)
Metabolic Stability Likely higher (methyl groups) Moderate
Plasma Protein Binding High (benzyl group) Moderate

Implications :

  • The target compound’s benzyl group may improve plasma protein binding but reduce membrane permeability.
  • The methoxyethyl chain could enhance oral bioavailability compared to Compound A.

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can purification challenges be addressed?

Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. Key steps include:

  • Substitution at the purine C8 position : Reacting a purine precursor (e.g., 7-substituted theophylline) with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃/DMF) to introduce the pyrazolyl group .
  • Benzylation at N1 : Use benzyl bromide in anhydrous DMF with NaH as a base to ensure regioselectivity .
  • Methoxyethylation at N7 : Employ 2-methoxyethyl chloride in a refluxing aprotic solvent (e.g., THF) with catalytic KI to enhance reactivity .
    Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) resolves intermediates. Final product purity is confirmed via HPLC (C18 column, methanol-water mobile phase) and NMR (δ 7.3–7.5 ppm for benzyl protons, δ 2.1–2.3 ppm for pyrazole methyl groups) .

Advanced Question: How can researchers resolve contradictory biological activity data across enzymatic vs. cell-based assays?

Methodological Answer:
Contradictions may arise from differences in assay conditions (e.g., membrane permeability, off-target effects). A systematic approach includes:

  • Assay Validation : Confirm target engagement using SPR (surface plasmon resonance) to measure direct binding affinity to the enzyme (e.g., PDE inhibitors) .
  • Cell Permeability Assessment : Use Caco-2 monolayer assays to quantify cellular uptake. Low permeability (Papp < 1 × 10⁻⁶ cm/s) suggests prodrug strategies may be needed .
  • Metabolite Screening : LC-MS/MS analysis of cell lysates identifies active metabolites that may explain off-target effects .
  • Theoretical Frameworks : Link results to computational models (e.g., molecular docking) to predict binding modes in enzymatic vs. cellular environments .

Basic Question: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign benzyl (δ 4.8–5.2 ppm for CH₂), methoxyethyl (δ 3.4–3.6 ppm for OCH₃), and pyrazole (δ 6.1–6.3 ppm for pyrazole-H) groups. DEPT-135 confirms quaternary carbons (e.g., purine C2 and C6) .
  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 439.2021 for C₂₁H₂₇N₆O₃) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between purine N-H and pyrazole methyl groups) .

Advanced Question: What computational strategies predict the compound’s interaction with adenosine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with receptor structures (e.g., PDB ID 4UCI for A₂A) to model binding. Prioritize poses with hydrogen bonds to purine N3 and hydrophobic contacts with benzyl/pyrazole groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • DFT Calculations : Optimize ligand geometry at B3LYP/6-311G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Basic Question: How should researchers design SAR studies for analogs of this compound?

Methodological Answer:

  • Core Modifications : Test pyrazole substituents (e.g., 3,5-diethyl vs. 3,5-dimethyl) to assess steric effects on receptor binding .
  • Side-Chain Variations : Replace methoxyethyl with ethoxyethyl or propyl groups to evaluate chain length impact on solubility (logP via shake-flask method) .
  • Bioisosteric Replacement : Substitute benzyl with 4-fluorobenzyl (see ) to study electronic effects on activity .

Advanced Question: How can reaction mechanisms for unexpected byproducts (e.g., N9 alkylation) be elucidated?

Methodological Answer:

  • Isolation and Characterization : Use preparative TLC to isolate byproducts. ¹H NMR and NOESY confirm N9 vs. N7 alkylation (e.g., NOE between purine H8 and adjacent substituents) .
  • Kinetic Studies : Monitor reaction progression via in situ IR (e.g., C=O stretch at 1700 cm⁻¹) to identify intermediates .
  • Computational Modeling : Compare activation energies (ΔG‡) for N7 vs. N9 alkylation pathways using Gaussian09 at M06-2X/def2-TZVP .

Basic Question: What are the best practices for validating biological activity in kinase inhibition assays?

Methodological Answer:

  • Dose-Response Curves : Use 10-point dilutions (1 nM–100 μM) in ADP-Glo™ assays. Calculate IC₅₀ values with GraphPad Prism (four-parameter logistic model) .
  • Selectivity Profiling : Screen against a kinase panel (e.g., 100+ kinases) at 1 μM. A selectivity score (<10% inhibition of off-targets) confirms specificity .
  • Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO-only wells to normalize data .

Advanced Question: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Methodological Answer:

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS. Use WinNonlin to correlate AUC (area under the curve) with target engagement .
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) to identify rapid clearance (e.g., t₁/₂ < 30 min) requiring structural stabilization .
  • Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify biodistribution in animal models using scintillation counting .

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